molecular formula C15H15ClFNO B3006757 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 757192-80-6

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B3006757
CAS No.: 757192-80-6
M. Wt: 279.74
InChI Key: KAUMMPNJELYZSJ-UHFFFAOYSA-N
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Description

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H15ClFNO and its molecular weight is 279.74. The purity is usually 95%.
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Biological Activity

2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, with the CAS number 757192-80-6, is a synthetic compound characterized by its unique molecular structure, which includes a chloro group and a pyrrole ring. Its molecular formula is C15H15ClFNO, and it has a molecular weight of approximately 279.74 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The structure of this compound is notable for its combination of functional groups that may enhance its biological activity. The presence of a 3-fluoro-4-methylphenyl moiety and a 2,5-dimethylpyrrole contributes to its chemical reactivity and interaction with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Potential

Research suggests that this compound may act as an anti-cancer agent . Initial findings highlight its ability to interact with proteins involved in cancer cell proliferation. For example, molecular docking simulations have indicated potential binding to specific enzymes and receptors that play critical roles in tumor growth and metastasis.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound may possess anti-inflammatory properties. Its structural features allow it to modulate pathways associated with inflammation, although detailed mechanisms remain to be elucidated through further research.

Understanding the mechanism through which this compound exerts its biological effects is crucial. Current hypotheses suggest that it may interfere with signaling pathways critical for cell survival and proliferation. Techniques such as surface plasmon resonance and advanced molecular dynamics simulations are recommended for future studies to clarify these interactions.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone304685-89-0Similar pyrrole structure but different phenyl substitution
2-Chloro-N-(3-fluorophenyl)-N-(2,5-dimethylpyrrolidin-1-yl)acetamideNot availableFeatures a different nitrogen-containing heterocycle

These comparisons illustrate how variations in substituent groups can influence the biological profile of pyrrole-based compounds.

Properties

IUPAC Name

2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMMPNJELYZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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